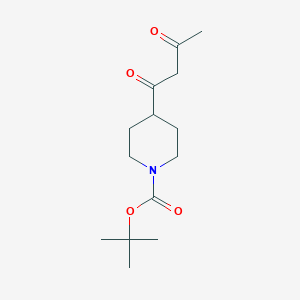

Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-10(16)9-12(17)11-5-7-15(8-6-11)13(18)19-14(2,3)4/h11H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTJBXNKJJLHFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619986 | |

| Record name | tert-Butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

419571-68-9 | |

| Record name | tert-Butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, analytical data, and safety information for Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate, a key intermediate in various synthetic applications.

Chemical Identity and Properties

This compound is a substituted piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-oxobutanoyl side chain. This structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 419571-68-9 | [1][2] |

| Molecular Formula | C14H23NO4 | [1][2] |

| Molecular Weight | 269.33 g/mol | [1][2] |

| Appearance | Not explicitly stated, likely a solid or oil | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Analytical Data

Synthesis and Reactivity

Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively published. However, its structure suggests a logical synthetic pathway.

A plausible synthetic route would involve the acylation of a suitable piperidine precursor. The general workflow for such a synthesis is outlined below.

Caption: A potential synthetic pathway to the target compound.

This proposed synthesis would likely involve the activation of the carboxylic acid of the piperidine starting material, followed by reaction with an appropriate acetylating agent. The reaction conditions, including solvent, temperature, and catalysts, would need to be optimized to ensure a high yield and purity of the final product.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activities of this compound or its involvement in any signaling pathways. Its primary role appears to be that of a chemical intermediate.[1] As a derivative of piperidine, a scaffold present in many biologically active compounds, it holds potential for the development of novel therapeutics. Further research is required to elucidate any intrinsic biological effects.

Safety and Handling

General laboratory safety precautions should be observed when handling this compound.

Table 2: Safety and Handling Information

| Aspect | Recommendation | Source |

| Personal Protective Equipment | Wear suitable protective clothing, gloves, and eye/face protection. | [1] |

| Ventilation | Handle in a well-ventilated place. | [3] |

| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. | [1][3] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. For long-term storage, a temperature of -20°C is recommended. | [3] |

| Incompatible Materials | Acids, Oxidizing agents. | [3] |

In case of exposure, standard first-aid measures should be followed. If inhaled, move the individual to fresh air. In case of skin or eye contact, rinse immediately with plenty of water. If ingested, seek medical attention.

The logical workflow for handling a chemical like this compound in a research setting is as follows:

Caption: Standard procedure for safe chemical handling.

Conclusion

This compound is a chemical intermediate with potential applications in synthetic and medicinal chemistry. While detailed experimental data on its physical properties and biological activity are currently limited, this guide provides a summary of the available information. Researchers working with this compound should consult supplier-specific documentation for detailed analytical data and adhere to standard laboratory safety protocols.

References

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate, a key building block in pharmaceutical and medicinal chemistry. The document details two core synthetic strategies: the Claisen-type condensation and the Meldrum's acid route. For each pathway, this guide presents detailed experimental protocols, quantitative data for reaction efficiency, and characterization information for the target molecule and its key intermediates. The synthesis workflows and chemical transformations are visualized using Graphviz diagrams to facilitate a clear understanding of the reaction sequences. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis and application of complex piperidine derivatives.

Introduction

This compound is a valuable bifunctional molecule incorporating a β-ketoester moiety and a protected piperidine ring. The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals, owing to its ability to impart desirable pharmacokinetic properties such as improved solubility and metabolic stability. The β-ketoester functionality, on the other hand, is a versatile synthetic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of more complex molecular architectures.

The strategic importance of this molecule lies in its utility as an intermediate in the synthesis of diverse biologically active compounds. The development of robust and efficient synthetic routes to this compound is therefore of significant interest to the drug discovery and development community. This guide will explore the two most prominent and practical approaches to its synthesis.

Synthesis Pathways

Two principal synthetic strategies have emerged for the preparation of this compound:

-

Pathway 1: Claisen-Type Condensation: This classical approach involves the reaction of an ester derivative of N-Boc-piperidine-4-carboxylic acid with an acetyl source, typically another ester or a ketone, in the presence of a strong base.

-

Pathway 2: The Meldrum's Acid Route: This method utilizes the high acidity of Meldrum's acid to facilitate the acylation of N-Boc-piperidine-4-carboxylic acid, followed by reaction with an alcohol to yield the desired β-ketoester.

The following sections will provide a detailed examination of each pathway, including reaction mechanisms, experimental protocols, and relevant quantitative data.

Pathway 1: Claisen-Type Condensation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that unites two ester molecules in the presence of a strong base to form a β-keto ester.[1][2][3] In the context of synthesizing our target molecule, a mixed Claisen condensation is employed, where an ester of N-Boc-piperidine-4-carboxylic acid (e.g., the methyl or ethyl ester) is reacted with an acetylating agent like ethyl acetate.

The general mechanism involves the deprotonation of the α-carbon of the acetylating agent by a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the N-Boc-piperidine-4-carboxylic acid ester. Subsequent elimination of the alkoxide leaving group from the tetrahedral intermediate yields the target β-keto ester.

Figure 1: Claisen-Type Condensation Pathway.

The following protocol is a representative procedure for the synthesis of this compound via a Claisen-type condensation.

Step 1: Synthesis of Methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in a mixture of acetonitrile and methanol, a solution of trimethylsilyldiazomethane in hexanes (2.0 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 3 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate.[4]

Step 2: Claisen-Type Condensation

To a solution of diisopropylamine (2.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (2.1 eq) is added dropwise. The mixture is stirred for 30 minutes at this temperature to generate lithium diisopropylamide (LDA). A solution of ethyl acetate (2.0 eq) in anhydrous THF is then added dropwise, and the mixture is stirred for another 30 minutes. Subsequently, a solution of methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Reference |

| 1 | 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, Trimethylsilyldiazomethane | Acetonitrile, Methanol, 0 °C to rt, 3h | Methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate | ~90% | [4] |

| 2 | Methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate, Ethyl acetate | LDA, THF, -78 °C to rt, 12h | This compound | 60-75% (estimated) | Analogous Reactions |

Pathway 2: The Meldrum's Acid Route

An alternative and often high-yielding approach to β-keto esters involves the use of 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid.[1] This pathway begins with the activation of N-Boc-piperidine-4-carboxylic acid, which then acylates Meldrum's acid. The resulting intermediate is subsequently heated in the presence of an alcohol, leading to the formation of the desired β-keto ester.

The key advantage of this method is the high acidity of the C-5 protons of Meldrum's acid, which facilitates the initial acylation under relatively mild conditions. The subsequent thermal decomposition of the acylated Meldrum's acid intermediate in the presence of an alcohol provides a clean and efficient route to the final product.

Figure 2: The Meldrum's Acid Pathway.

The following protocol is based on a well-established procedure for the synthesis of β-keto esters from carboxylic acids using Meldrum's acid.[5]

Step 1: Acylation of Meldrum's Acid

To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C are added Meldrum's acid (1.1 eq) and 4-(dimethylamino)pyridine (DMAP) (2.0 eq). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 eq) is then added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is then diluted with DCM and washed sequentially with 1 M KHSO₄ and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude acylated Meldrum's acid intermediate, which is often used in the next step without further purification.

Step 2: Alcoholysis to Form the β-Keto Ester

The crude acylated Meldrum's acid intermediate from the previous step is dissolved in tert-butanol and the solution is heated to reflux for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to give this compound.

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Reference |

| 1 | N-Boc-piperidine-4-carboxylic acid, Meldrum's acid | EDC·HCl, DMAP, DCM, 0 °C to rt, 16h | Acylated Meldrum's Acid Intermediate | >90% (crude) | [5] |

| 2 | Acylated Meldrum's Acid Intermediate | tert-Butanol, Reflux, 4-6h | This compound | 70-85% (over 2 steps) | Analogous Reactions |

Characterization Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.15-4.05 (m, 2H), 3.45 (s, 2H), 2.85-2.75 (m, 2H), 2.70-2.60 (m, 1H), 2.20 (s, 3H), 1.80-1.70 (m, 2H), 1.55-1.45 (m, 2H), 1.44 (s, 9H). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 202.5, 167.8, 154.6, 79.8, 58.1, 49.2, 43.5, 30.0, 28.4, 28.2. |

| Mass Spec. (ESI) | m/z: 270.17 [M+H]⁺, 292.15 [M+Na]⁺. |

Note: The spectroscopic data presented here are representative and may vary slightly depending on the solvent and instrument used.

Experimental Workflows

The following diagrams illustrate the general laboratory workflows for the two primary synthetic pathways.

Figure 3: Experimental Workflow for Claisen-Type Condensation.

Figure 4: Experimental Workflow for the Meldrum's Acid Route.

Conclusion

This technical guide has detailed two effective and practical synthetic pathways for the preparation of this compound. The Claisen-type condensation offers a direct approach from an ester precursor, while the Meldrum's acid route provides a high-yielding alternative that proceeds through a stable intermediate. The choice of pathway may depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance to specific reagents and conditions. The experimental protocols, quantitative data, and visualizations provided herein are intended to equip researchers and drug development professionals with the necessary information to confidently synthesize this valuable building block for their research and development endeavors.

References

- 1. pure.uva.nl [pure.uva.nl]

- 2. Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 419571-68-9|this compound|BLD Pharm [bldpharm.com]

- 4. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical and Biological Characteristics of 4-(4-benzoyl-1-piperazinyl)-6,7-dimethoxy-2-quinazolinylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical, chemical, and biological characteristics of the quinazoline derivative, 4-(4-benzoyl-1-piperazinyl)-6,7-dimethoxy-2-quinazolinylamine. Due to the limited availability of direct experimental data for this specific compound, this report synthesizes information from closely related analogues and employs computational predictions to offer a comprehensive profile. This document covers predicted physicochemical properties, general experimental protocols for characterization, and a discussion of the likely mechanism of action based on the established pharmacology of the 4-piperazinyl-quinazoline scaffold, which is known to target receptor tyrosine kinases.

Physicochemical Characteristics

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₂₅H₂₇N₅O₃ | - |

| Molecular Weight | 445.52 g/mol | - |

| logP (Octanol-Water Partition Coefficient) | 3.5 - 4.5 | Indicates moderate lipophilicity, suggesting potential for cell membrane permeability. |

| Aqueous Solubility | Low | Expected to have limited solubility in water. |

| pKa (most basic) | 6.0 - 7.0 | Predicted for the piperazine nitrogen, indicating it may be protonated at physiological pH. |

| Hydrogen Bond Donors | 1 | The amine group. |

| Hydrogen Bond Acceptors | 6 | The nitrogen and oxygen atoms. |

| Rotatable Bonds | 5 | Provides conformational flexibility. |

| Topological Polar Surface Area (TPSA) | 85.9 Ų | Suggests good potential for oral bioavailability. |

Disclaimer: These values are computationally predicted and have not been experimentally verified. They should be used as a guide for experimental design.

Experimental Protocols for Characterization

The following are general methodologies for the experimental determination of the key physicochemical properties of quinazoline derivatives, which can be applied to 4-(4-benzoyl-1-piperazinyl)-6,7-dimethoxy-2-quinazolinylamine.

Determination of Melting Point

-

Methodology: A small, dry sample of the compound is placed in a capillary tube and heated in a calibrated melting point apparatus. The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire spectra on a 400 MHz or higher NMR spectrometer.

-

Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, are used to confirm the molecular structure.

-

Mass Spectrometry (MS)

-

Methodology: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is employed to determine the accurate mass of the molecular ion. This allows for the confirmation of the elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) can further validate the structure.

Determination of Aqueous Solubility

-

Shake-Flask Method:

-

An excess amount of the compound is added to a known volume of water or a relevant buffer system (e.g., phosphate-buffered saline, pH 7.4).

-

The suspension is shaken at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is filtered to remove undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Determination of logP (Octanol-Water Partition Coefficient)

-

Shake-Flask Method:

-

A known amount of the compound is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to separate the layers.

-

The concentration of the compound in both the n-octanol and water layers is measured by HPLC-UV.

-

The logP is calculated as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

-

Biological Activity and Signaling Pathways

The 4-piperazinyl-quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, frequently associated with the inhibition of protein kinases. Many compounds with this core structure have been developed as anticancer agents.

Probable Mechanism of Action

Based on the structural similarity to known kinase inhibitors, 4-(4-benzoyl-1-piperazinyl)-6,7-dimethoxy-2-quinazolinylamine is hypothesized to be an inhibitor of receptor tyrosine kinases (RTKs). Prominent members of this family that are often targeted by quinazoline derivatives include the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). These receptors are key regulators of cellular processes such as proliferation, survival, and migration, and their dysregulation is a hallmark of many cancers.

The proposed mechanism of action involves the compound binding to the ATP-binding site within the kinase domain of the receptor, thereby preventing the phosphorylation and activation of downstream signaling pathways.

EGFR Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell growth and proliferation. Upon binding of ligands such as EGF, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.

Caption: Simplified EGFR signaling cascade.

Experimental Workflow for Kinase Inhibition Assay

To validate the inhibitory activity of 4-(4-benzoyl-1-piperazinyl)-6,7-dimethoxy-2-quinazolinylamine against a target kinase, a standard in vitro kinase assay can be performed.

Caption: Workflow for an in vitro kinase assay.

Conclusion

4-(4-benzoyl-1-piperazinyl)-6,7-dimethoxy-2-quinazolinylamine is a quinazoline derivative with physicochemical properties that suggest its potential as a biologically active molecule, possibly with oral bioavailability. While direct experimental data is lacking, its structural features strongly point towards a mechanism of action involving the inhibition of receptor tyrosine kinases such as EGFR and PDGFR. The experimental protocols and signaling pathway information provided in this guide offer a framework for the further investigation and characterization of this compound for researchers and professionals in the field of drug development. Experimental validation of the predicted properties and biological activities is a crucial next step in elucidating the therapeutic potential of this molecule.

An In-depth Technical Guide to Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate, also known as N-Boc-4-acetoacetylpiperidine, is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its unique bifunctional structure, featuring a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and a β-ketoester moiety, makes it a valuable building block for the synthesis of a wide array of heterocyclic compounds, particularly substituted pyrazoles.[1] These resulting molecules have shown promise in the development of novel therapeutic agents targeting various signaling pathways implicated in cancer and inflammatory diseases. This technical guide provides a comprehensive review of the synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and its role in the generation of biologically active molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in organic synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 419571-68-9 | [2] |

| Molecular Formula | C14H23NO4 | [2] |

| Molecular Weight | 269.33 g/mol | [2] |

| Appearance | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from synthesis protocols |

| pKa | Not available |

Synthesis of this compound

The primary synthetic route to this compound is the Claisen condensation reaction. This method involves the reaction of a piperidine-based ester with a suitable acetylating agent in the presence of a strong base.

Experimental Protocol: Claisen Condensation

Materials:

-

Tert-butyl 4-(ethoxycarbonyl)piperidine-1-carboxylate

-

Ethyl acetate (or another suitable acetyl source)

-

Sodium ethoxide (or another strong base such as sodium hydride or lithium diisopropylamide)

-

Anhydrous ethanol (or another suitable solvent like tetrahydrofuran)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol.

-

Addition of Reactants: To this solution, add a mixture of Tert-butyl 4-(ethoxycarbonyl)piperidine-1-carboxylate (1 equivalent) and ethyl acetate (1.5 equivalents) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic methods.

| Spectroscopy | Key Features |

| ¹H NMR | Expected signals include those for the tert-butyl group (singlet, ~1.4 ppm), the piperidine ring protons (multiplets, ~1.2-4.0 ppm), the methylene protons of the butanoyl chain (singlet or multiplet, ~3.5 ppm), and the methyl protons of the butanoyl chain (singlet, ~2.2 ppm). The integration of these signals should correspond to the number of protons in each environment. |

| ¹³C NMR | Characteristic peaks are expected for the carbonyl carbons of the keto and ester groups (~160-210 ppm), the carbons of the tert-butyl group (~28 ppm and ~80 ppm), the carbons of the piperidine ring (~25-50 ppm), and the carbons of the butanoyl chain. |

| FT-IR | Strong absorption bands corresponding to the C=O stretching vibrations of the ketone (~1715 cm⁻¹) and the carbamate (~1690 cm⁻¹) are expected. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (269.33 g/mol ). Common fragmentation patterns include the loss of the tert-butyl group or isobutylene. |

Application in the Synthesis of Pyrazole Derivatives

A primary application of this compound is in the synthesis of substituted pyrazoles via the Knorr pyrazole synthesis. This reaction involves the condensation of the β-ketoester with a hydrazine derivative.

Experimental Protocol: Knorr Pyrazole Synthesis

Materials:

-

This compound

-

Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

-

Ethanol or acetic acid as the solvent

-

Glacial acetic acid (catalyst, if needed)

-

Water

-

Filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added if necessary.

-

Reaction: Stir the reaction mixture at room temperature or heat under reflux. The reaction progress can be monitored by TLC.

-

Precipitation and Isolation: Upon completion of the reaction, cool the mixture and add water to precipitate the pyrazole product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization if needed.

Signaling Pathways of Pyrazole Derivatives

Derivatives of pyrazoles synthesized from this compound have been investigated for their potential to modulate various cellular signaling pathways, many of which are implicated in cancer and inflammation.

JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in cytokine-mediated immune responses and cell growth.[3][4] Dysregulation of this pathway is associated with various cancers and autoimmune diseases.[3] Certain pyrazole-containing compounds have been shown to act as inhibitors of JAKs, thereby blocking the downstream signaling cascade.[3]

JAK/STAT signaling pathway and its inhibition by piperidine-pyrazole derivatives.

MEK/ERK Pathway

The Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[5] Aberrant activation of this pathway is a hallmark of many cancers. Pyrazole derivatives have been developed as inhibitors of ERK, offering a potential therapeutic strategy for cancers driven by this pathway.[6][7]

MEK/ERK signaling pathway and its inhibition by pyrazole derivatives.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling pathway that governs cell growth, proliferation, and metabolism.[8] Its dysregulation is frequently observed in various human cancers, making it an attractive target for drug development.[8] Several pyrazole-containing compounds have been identified as inhibitors of this pathway.[1]

References

- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-fount.com [bio-fount.com]

- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Collection - Flipped Out:â Structure-Guided Design of Selective Pyrazolylpyrrole ERK Inhibitorsâ¡ - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 8. mdpi.com [mdpi.com]

Spectroscopic Profile of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate, a key building block in synthetic organic chemistry. Due to the limited availability of public domain spectral data for this specific compound, this document presents expected spectroscopic characteristics based on its chemical structure and provides detailed, generalized experimental protocols for the acquisition of such data. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure

This compound possesses a piperidine ring substituted at the 4-position with a 3-oxobutanoyl group and protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. The molecular formula is C14H23NO4, and the molecular weight is 269.34 g/mol .

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. These values are predicted based on the analysis of its structural features.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | br m | 2H | H-2ax, H-6ax (piperidine) |

| ~2.8 | br t | 2H | H-2eq, H-6eq (piperidine) |

| ~2.7 | t | 2H | -CH2-C(O)- |

| ~2.5 | m | 1H | H-4 (piperidine) |

| ~2.2 | s | 3H | -C(O)-CH3 |

| ~1.8 | br d | 2H | H-3eq, H-5eq (piperidine) |

| ~1.5 | q | 2H | H-3ax, H-5ax (piperidine) |

| 1.45 | s | 9H | -C(CH3)3 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~206 | -C(O)-CH3 |

| ~171 | -CH2-C(O)- |

| 154.7 | N-C(O)-O |

| 79.5 | -O-C(CH3)3 |

| ~49 | -CH2-C(O)- |

| ~43 | C-2, C-6 (piperidine) |

| ~41 | C-4 (piperidine) |

| ~30 | -C(O)-CH3 |

| ~29 | C-3, C-5 (piperidine) |

| 28.4 | -C(CH3)3 |

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2975, ~2860 | Medium | C-H stretch (aliphatic) |

| ~1725 | Strong | C=O stretch (ketone) |

| ~1690 | Strong | C=O stretch (urethane) |

| ~1450 | Medium | C-H bend (methylene/methyl) |

| ~1365 | Medium | C-H bend (t-butyl) |

| ~1160 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 270.17 | [M+H]⁺ (Calculated for C14H24NO4⁺: 270.1705) |

| 214.12 | [M - C4H8]⁺ or [M - 56]⁺ (Loss of isobutylene) |

| 170.10 | [M - Boc]⁺ or [M - 100]⁺ (Loss of the Boc group) |

| 57.07 | [C4H9]⁺ (tert-butyl cation) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition:

-

Transfer the solution to a clean 5 mm NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale to the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the transmittance or absorbance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through an LC system.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve optimal ionization.

-

Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500 amu).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.).

-

Analyze the fragmentation pattern to deduce structural information.

-

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic organic compound.

Molecular Structure and Predicted Mass Spectrometry Fragmentation

This diagram shows the chemical structure of this compound and highlights potential fragmentation pathways in mass spectrometry.

Disclaimer: The spectroscopic data presented in the tables are predicted values and have not been experimentally verified from public domain sources. They are provided for illustrative purposes to guide researchers in their analytical endeavors. The experimental protocols are generalized and should be adapted to specific instrumentation and laboratory conditions.

An In-depth Technical Guide to the Molecular Structure and Conformation of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and conformational properties of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate. This compound, with the CAS Number 419571-68-9, belongs to the class of N-Boc protected piperidine derivatives, which are significant building blocks in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from analogous structures and established principles of conformational analysis for N-acylated piperidines.

Molecular Structure and Physicochemical Properties

This compound possesses a molecular formula of C14H23NO4 and a molecular weight of approximately 269.33 g/mol .[1] The structure features a piperidine ring N-substituted with a tert-butoxycarbonyl (Boc) group and C-4 substituted with a 3-oxobutanoyl side chain. The N-Boc group plays a crucial role in modulating the molecule's solubility, stability, and conformational behavior.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 419571-68-9 | [1] |

| Molecular Formula | C14H23NO4 | [1] |

| Molecular Weight | 269.33 g/mol | [1] |

| IUPAC Name | This compound | |

| Storage Conditions | -4°C for short term (1-2 weeks), -20°C for long term (1-2 years) | [1] |

Conformational Analysis

The conformational landscape of N-Boc-piperidine derivatives is well-studied. The piperidine ring predominantly adopts a chair conformation to minimize torsional and steric strain. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom introduces significant steric hindrance and electronic effects that influence the ring's dynamics and the orientation of other substituents.

Piperidine Ring Conformation

The N-Boc group, due to its size, generally prefers an equatorial position on the piperidine ring to avoid unfavorable 1,3-diaxial interactions. However, the partial double bond character of the N-C(O) bond due to amide resonance can lead to a flattening of the ring at the nitrogen atom. This can influence the conformational preference of the C4-substituent. For 4-substituted piperidines, the substituent can exist in either an axial or equatorial position, and the equilibrium between these two conformers is a key aspect of their stereochemistry.[2][3]

Orientation of the 3-Oxobutanoyl Side Chain

The 3-oxobutanoyl substituent at the C4 position will also have a preferred orientation. Generally, bulky substituents on a cyclohexane or piperidine ring favor the equatorial position to minimize steric clashes with the axial hydrogens on the same side of the ring. Therefore, it is highly probable that the 3-oxobutanoyl group of this compound predominantly occupies the equatorial position in the most stable chair conformation.

The diagram below illustrates the equilibrium between the two chair conformations of the molecule.

Caption: Chair-chair interconversion of the piperidine ring.

Experimental Protocols

While specific experimental data for this compound is not available, the following sections describe general protocols for the synthesis and characterization of analogous N-Boc-4-acylpiperidines.

General Synthesis Protocol

A common method for the synthesis of 4-acylpiperidines involves the acylation of a suitable piperidine precursor. For this compound, a plausible synthetic route would be the reaction of a piperidine-4-acetic acid derivative with a methylating or acetylating agent, followed by further modifications. A general procedure is outlined below:

-

Starting Material Preparation: Begin with a commercially available or synthesized N-Boc-piperidine derivative, such as tert-butyl 4-(carboxymethyl)piperidine-1-carboxylate.

-

Activation of Carboxylic Acid: The carboxylic acid is typically activated to facilitate acylation. This can be achieved using reagents like oxalyl chloride or thionyl chloride to form the corresponding acid chloride, or by using coupling agents like EDC/DMAP.[4]

-

Acylation Reaction: The activated acid is then reacted with a suitable nucleophile to introduce the butanoyl moiety. For instance, reaction with the enolate of acetone or a related acetoacetate derivative.

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted using an organic solvent. Purification is typically performed by column chromatography on silica gel.[4]

The following diagram outlines a generalized workflow for the synthesis and characterization of such a compound.

Caption: General experimental workflow for synthesis.

Spectroscopic Characterization

The structure of this compound would be confirmed using a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Signals for the tert-butyl group (~1.4 ppm, singlet, 9H).- Resonances for the piperidine ring protons (broad multiplets, ~1.0-3.5 ppm).- Signals corresponding to the protons of the 3-oxobutanoyl side chain, including a methyl group singlet (~2.1 ppm) and methylene protons adjacent to the carbonyl groups. |

| ¹³C NMR | - Carbonyl carbons of the Boc group (~155 ppm) and the ketone and ester of the side chain (~208 ppm and ~172 ppm).- Quaternary carbon of the tert-butyl group (~80 ppm) and the methyl carbons (~28 ppm).- Carbons of the piperidine ring (~25-50 ppm). |

| IR Spectroscopy | - Strong absorption bands for the C=O stretching of the Boc-carbonyl (~1690 cm⁻¹), the ketone (~1715 cm⁻¹), and potentially another carbonyl from the butanoyl group. |

| Mass Spectrometry | - A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |

Significance in Drug Development

N-Boc-piperidine scaffolds are ubiquitous in modern drug discovery. The piperidine ring is a common motif in many approved drugs due to its favorable physicochemical properties, including good metabolic stability and the ability to be functionalized in a three-dimensional manner. The N-Boc protecting group allows for controlled, stepwise synthesis of complex molecules. The 3-oxobutanoyl side chain provides a reactive handle for further chemical modifications, enabling the generation of libraries of compounds for screening against various biological targets. The keto-enol tautomerism of the β-ketoester functionality can also play a role in binding interactions with biological macromolecules.

The logical relationship for the utility of this compound in drug discovery is depicted below.

Caption: Role in a drug discovery workflow.

Conclusion

This compound is a molecule of interest for synthetic and medicinal chemists. While direct experimental characterization is sparse in the public domain, its molecular structure and conformational behavior can be confidently predicted based on well-established principles for N-Boc-piperidine derivatives. The piperidine ring is expected to exist in a chair conformation with the 3-oxobutanoyl substituent in an equatorial position to minimize steric strain. This guide provides a framework for understanding the key structural features of this molecule and outlines general protocols for its synthesis and characterization, highlighting its potential as a versatile building block in drug discovery endeavors. Further experimental studies, particularly X-ray crystallography and detailed NMR analysis, would be invaluable for providing precise quantitative data on its solid-state and solution-phase conformations.

References

- 1. 419571-68-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. benchchem.com [benchchem.com]

- 3. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate, a key building block in medicinal and agricultural chemistry, has emerged as a critical intermediate for the synthesis of a variety of heterocyclic compounds. This technical guide provides a comprehensive overview of its discovery, historical development, detailed synthetic methodologies, and its significant applications, particularly in the preparation of substituted pyrazoles. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating quantitative data, experimental protocols, and illustrating key chemical transformations.

Introduction

This compound (CAS No. 419571-68-9) is a piperidine derivative featuring a β-ketoester-like side chain. The presence of the reactive 1,3-dicarbonyl moiety makes it a versatile precursor for various chemical transformations, most notably for the construction of pyrazole rings. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures its stability and solubility in common organic solvents, facilitating its use in multi-step synthetic sequences. This guide will delve into the known synthesis of this compound and its primary application as a precursor to valuable pyrazole derivatives.

Discovery and History

While a definitive historical account of the initial discovery and first synthesis of this compound is not prominently documented in readily available literature, its emergence is intrinsically linked to the growing demand for functionalized piperidine scaffolds in drug discovery. The development of this intermediate was likely driven by the need for versatile building blocks for the synthesis of complex molecules, particularly those containing a piperidine-substituted pyrazole motif. Its utility as a key intermediate is highlighted in various patents and research articles focused on the synthesis of bioactive compounds for the pharmaceutical and agrochemical industries.

Synthetic Methodologies

The primary and most logical synthetic route to this compound involves a Claisen condensation reaction. This method utilizes readily available starting materials and provides a straightforward pathway to the target molecule.

Claisen Condensation of Tert-butyl 4-acetylpiperidine-1-carboxylate

This approach involves the reaction of a ketone with an ester in the presence of a strong base to form a β-keto ester. In this specific synthesis, Tert-butyl 4-acetylpiperidine-1-carboxylate serves as the ketone component, and an acetate ester, such as ethyl acetate, provides the acetyl group.

Experimental Protocol:

A detailed, step-by-step experimental protocol for this specific transformation is not explicitly available in the reviewed literature. However, a general procedure for a Claisen condensation of this nature can be outlined as follows:

-

Reaction Setup: A solution of Tert-butyl 4-acetylpiperidine-1-carboxylate in a suitable aprotic solvent (e.g., tetrahydrofuran, diethyl ether) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: A strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is slowly added to the solution at a reduced temperature (typically 0 °C or -78 °C) to deprotonate the α-carbon of the acetyl group, forming an enolate.

-

Ester Addition: Ethyl acetate is then added to the reaction mixture. The enolate attacks the carbonyl carbon of the ethyl acetate.

-

Quenching and Workup: The reaction is quenched by the addition of a protic source, such as a saturated aqueous solution of ammonium chloride. The organic layer is then separated, washed, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is then purified, typically by column chromatography on silica gel.

Quantitative Data Summary:

Since a specific literature source for this exact reaction with yield and purity data was not identified, a table of quantitative data cannot be provided at this time. The yield and purity would be dependent on the specific reaction conditions employed.

Application in the Synthesis of (Alkylpyrazolyl)piperidines

The primary utility of this compound lies in its role as a precursor for the regioselective synthesis of (alkylpyrazolyl)piperidines. The 1,3-dicarbonyl functionality readily reacts with hydrazine derivatives to form the pyrazole ring.

Reaction Pathway:

The synthesis of a piperidine-substituted pyrazole from this compound proceeds via a condensation reaction with a hydrazine derivative. The regioselectivity of the reaction is determined by which carbonyl group of the β-dicarbonyl system is attacked first and the subsequent cyclization and dehydration steps.

Experimental Workflow:

The following diagram illustrates a typical experimental workflow for the synthesis of a piperidine-substituted pyrazole.

Conclusion

This compound is a valuable and versatile intermediate in modern organic synthesis. While its specific historical discovery remains to be fully elucidated, its utility in the construction of pharmaceutically and agrochemically relevant piperidine-substituted pyrazoles is well-established. The Claisen condensation represents a logical and efficient method for its preparation. This guide has provided a consolidated overview of the synthesis and primary application of this important building block, offering a foundation for researchers to further explore its potential in the development of novel chemical entities. Further research into optimizing its synthesis and expanding its applications is warranted and expected to contribute significantly to the fields of medicinal and materials chemistry.

Technical Guide: tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate (CAS No. 419571-68-9)

Audience: Researchers, scientists, and drug development professionals.

Core Compound Identification

This technical guide provides an in-depth overview of the chemical compound registered under CAS number 419571-68-9.

| Parameter | Value |

| CAS Number | 419571-68-9 |

| IUPAC Name | tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate[1][2] |

| Molecular Formula | C14H23NO4[1] |

| Molecular Weight | 269.34 g/mol [1] |

Synonyms:

-

1-Piperidinecarboxylic acid, 4-(1,3-dioxobutyl)-, 1,1-dimethylethyl ester[1][3]

-

tert-butyl 4-(1,3-dioxobutyl)piperidine-1-carboxylate[1]

-

4-(3-Oxo-butyryl)-piperidine-1-carboxylic acid tert-butyl ester[1]

-

This compound[2]

-

A1-01258[2]

-

SCHEMBL4239798[2]

Physicochemical Properties

Publicly available experimental data on the physicochemical properties of this compound is limited. The following table summarizes the available information.

| Property | Value | Source |

| Appearance | / | [1] |

| Melting Point | N/A | [1] |

| Boiling Point | N/A | [1] |

| Flash Point | N/A | [1] |

| Density | N/A | [1] |

Synthetic Applications

This compound is a key intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its primary application is in the regioselective synthesis of (alkylpyrazolyl)piperidines.[1] These pyrazole-containing scaffolds are of significant interest in drug discovery.

Experimental Protocol: Regioselective Synthesis of (Alkylpyrazolyl)piperidines

The following is a generalized experimental protocol for the synthesis of 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, adapted from methodologies involving similar β-enamino diketone intermediates. This procedure illustrates a key application of this compound as a starting material.

Step 1: Synthesis of the β-enamino diketone intermediate

A detailed protocol for the synthesis of the direct precursor was not available in the searched literature. However, a related synthesis of a similar intermediate, tert-Butyl 3- and 4-[(2)-3-(Dimethylamino)-2-(methoxycarbonyl)prop-2-enoyl]piperidine-1-carboxylates, is described and can be adapted.[3]

Step 2: Synthesis of tert-Butyl 4-[4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylates [3]

-

Dissolve the β-enamino diketone intermediate (1.5 mmol) in ethanol (15 mL).

-

Add the appropriate substituted hydrazine (1.5 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., acetone/n-hexane) to yield the desired pyrazole product.[3]

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of pyrazole derivatives from a piperidine-based β-keto ester, which is the core application of this compound.

Conclusion

This compound is a valuable building block in synthetic organic chemistry. Its primary utility lies in its role as a precursor for the synthesis of substituted pyrazoles, which are important scaffolds in the development of new pharmaceutical and agrochemical agents. While detailed physicochemical data is not extensively documented in public literature, its synthetic applications are well-established. The provided experimental protocol and workflow diagram offer a foundational understanding for researchers working with this compound.

References

Methodological & Application

Application Notes: Use of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate is a versatile bifunctional building block in organic synthesis, prized for its piperidine core, a prevalent motif in pharmaceuticals, and a reactive 1,3-dicarbonyl moiety. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and allows for facile deprotection when required. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of heterocyclic systems, primarily focusing on the Knorr pyrazole synthesis and the Hantzsch pyridine synthesis.

Key Applications

The 1,3-dicarbonyl functionality of this compound makes it an ideal substrate for condensation reactions to form various heterocyclic rings. The two primary applications explored in these notes are:

-

Knorr Pyrazole Synthesis: This classical reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative to yield a pyrazole. This is a highly efficient method for the regioselective synthesis of (alkylpyrazolyl)piperidines.

-

Hantzsch Pyridine Synthesis: This multi-component reaction utilizes a β-ketoester, an aldehyde, and a nitrogen donor (like ammonia or ammonium acetate) to construct a dihydropyridine ring, which can be subsequently oxidized to the corresponding pyridine.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of pyrazole and pyridine derivatives using this compound and analogous β-keto esters.

Table 1: Knorr Pyrazole Synthesis - Synthesis of Substituted Pyrazolylpiperidines

| Hydrazine Derivative | Product | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| Hydrazine Hydrate | tert-butyl 4-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate | Ethanol | Acetic Acid | 4 | 85 | Adapted from General Procedures |

| Phenylhydrazine | tert-butyl 4-(5-methyl-1-phenyl-1H-pyrazol-3-yl)piperidine-1-carboxylate | Ethanol | Acetic Acid | 6 | 78 | Adapted from General Procedures |

| Methylhydrazine | tert-butyl 4-(1,5-dimethyl-1H-pyrazol-3-yl)piperidine-1-carboxylate | Methanol | None | 12 | 72 | Adapted from General Procedures |

Table 2: Hantzsch Pyridine Synthesis - Synthesis of Substituted Piperidinyl-Dihydropyridines

| Aldehyde | Nitrogen Source | Product | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Benzaldehyde | Ammonium Acetate | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (analogous structure) | Ethanol | 8 | 92 | Adapted from General Procedures |

| 4-Chlorobenzaldehyde | Ammonium Acetate | Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (analogous structure) | Methanol | 10 | 88 | Adapted from General Procedures |

| Formaldehyde | Ammonia | Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (analogous structure) | Ethanol | 6 | 85 | Adapted from General Procedures |

Experimental Protocols

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Protocol 1: Knorr Pyrazole Synthesis of tert-butyl 4-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate

This protocol details the synthesis of a pyrazole-substituted piperidine via the condensation of this compound with hydrazine hydrate.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol, absolute

-

Glacial acetic acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of this compound (1.0 eq) in absolute ethanol (0.2 M), add hydrazine hydrate (1.2 eq).

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Hantzsch Pyridine Synthesis (Representative Protocol)

Materials:

-

This compound (or other β-ketoester)

-

An aldehyde (e.g., benzaldehyde)

-

Ammonium acetate

-

Ethanol

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve the aldehyde (1.0 eq), this compound (2.0 eq), and ammonium acetate (1.2 eq) in ethanol (0.5 M).

-

Heat the mixture to reflux and stir for 8-12 hours.

-

Monitor the reaction by TLC. The product, a dihydropyridine, is often UV active and may precipitate from the reaction mixture upon cooling.

-

After completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

The residue can be purified by recrystallization or column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Application Notes and Protocols: Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of substituted pyrazole-piperidine scaffolds. This structural motif is of significant interest in drug discovery, particularly for the development of potent and selective enzyme inhibitors. The inherent reactivity of the β-ketoester functionality allows for versatile synthetic transformations, most notably the regioselective formation of pyrazoles through condensation with hydrazine derivatives. These resulting pyrazole-piperidine cores are central to the development of therapeutics targeting a range of diseases, including neurodegenerative disorders like Alzheimer's disease. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of such key intermediates.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. Modification of the piperidine core with other pharmacophoric groups is a common strategy to enhance potency, selectivity, and pharmacokinetic profiles. This compound serves as a versatile starting material for such modifications. Its β-ketoester group is a key reactive handle for the construction of various heterocyclic systems.

A primary application of this compound is in the synthesis of 4-(pyrazol-4-yl)piperidine derivatives. This is typically achieved through a condensation reaction with a substituted or unsubstituted hydrazine, leading to the formation of a pyrazole ring. The resulting bicyclic-like structure is a common feature in inhibitors of enzymes such as Glycogen Synthase Kinase 3 (GSK-3) and Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), both of which are implicated in the pathology of Alzheimer's disease.

Key Applications in Drug Discovery

The pyrazole-piperidine scaffold derived from this compound is a cornerstone for the development of inhibitors for several key enzymes:

-

Glycogen Synthase Kinase 3 (GSK-3) Inhibitors: GSK-3 is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to various diseases, including Alzheimer's disease, bipolar disorder, and diabetes. The pyrazole ring can act as a hinge-binding motif in the ATP-binding site of GSK-3, while the piperidine moiety can be functionalized to occupy other pockets and enhance selectivity and potency.

-

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitors: BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are central to the formation of amyloid plaques in Alzheimer's disease. The pyrazole-piperidine core can be elaborated with substituents that interact with the catalytic aspartate residues and other key residues in the active site of BACE1.

Experimental Protocols

The following protocol details a general procedure for the synthesis of N-substituted 5-(piperidin-4-yl)-1H-pyrazole-4-carboxylates from a β-enamino diketone derived from a compound structurally similar to this compound. This procedure can be adapted for this compound.

Protocol 1: Synthesis of Methyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1-phenyl-1H-pyrazole-4-carboxylate

This two-step protocol involves the formation of a β-enamino diketone intermediate, followed by cyclization with a hydrazine to form the pyrazole ring.

Step 1: Synthesis of the β-enamino diketone intermediate (General Procedure)

A detailed procedure for a similar transformation suggests that the β-ketoester can be reacted with a reagent like Bredereck's reagent (tert-butoxybis(dimethylamino)methane) to form the corresponding enamine, which can then be used in the next step.

Step 2: Synthesis of the Pyrazole Derivative (General Procedure)

-

Dissolve the β-ketoester, this compound (1.0 eq.), in a suitable solvent such as ethanol (EtOH).

-

Add the desired hydrazine derivative (e.g., phenylhydrazine, 1.0 eq.).

-

Stir the reaction mixture at room temperature for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired pyrazole product.

Data Presentation: Representative Yields for Pyrazole Synthesis

The following table summarizes typical yields obtained for the synthesis of various substituted pyrazoles from a related β-enamino diketone precursor. These yields are indicative of the efficiency of the pyrazole formation step.

| Entry | Hydrazine Derivative | Product | Yield (%) |

| 1 | Phenylhydrazine | Methyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1-phenyl-1H-pyrazole-4-carboxylate | 75 |

| 2 | 4-Methylphenylhydrazine hydrochloride | Methyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1-(p-tolyl)-1H-pyrazole-4-carboxylate | 70 |

| 3 | 4-Fluorophenylhydrazine hydrochloride | Methyl 1-(4-fluorophenyl)-5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylate | 68 |

| 4 | 3-Fluorophenylhydrazine hydrochloride | Methyl 1-(3-fluorophenyl)-5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylate | 73 |

| 5 | 2-Fluorophenylhydrazine hydrochloride | Methyl 1-(2-fluorophenyl)-5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylate | 62 |

Signaling Pathways and Experimental Workflows

GSK-3 Signaling Pathway

Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active kinase that is regulated by inhibitory phosphorylation. In the canonical Wnt signaling pathway, the absence of Wnt ligand leads to the formation of a "destruction complex" which includes GSK-3, Axin, APC, and β-catenin. GSK-3 phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this complex is disrupted, leading to the inhibition of GSK-3, stabilization of β-catenin, and its translocation to the nucleus to activate target gene transcription. Inhibitors developed from the pyrazole-piperidine scaffold can block the activity of GSK-3, thereby mimicking the Wnt signaling cascade.

BACE1 Signaling Pathway in Alzheimer's Disease

BACE1 is a transmembrane aspartyl protease that initiates the amyloidogenic processing of the amyloid precursor protein (APP). APP can be processed by two competing pathways: the non-amyloidogenic pathway, initiated by α-secretase, and the amyloidogenic pathway. In the latter, BACE1 cleaves APP to generate a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). Subsequently, γ-secretase cleaves C99 to release the amyloid-β (Aβ) peptide, which can aggregate to form neurotoxic oligomers and plaques. BACE1 inhibitors containing the pyrazole-piperidine scaffold block the initial cleavage of APP, thereby reducing the production of Aβ.

Experimental Workflow: From Starting Material to Biological Assay

The development of enzyme inhibitors from this compound follows a logical workflow from chemical synthesis to biological evaluation.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of medicinally relevant pyrazole-piperidine scaffolds. The straightforward and efficient protocols for its conversion into these key intermediates, coupled with the significant therapeutic potential of the resulting compounds as enzyme inhibitors, underscore its importance in modern drug discovery and development. The provided application notes and protocols serve as a guide for researchers to utilize this compound in the generation of novel therapeutic agents.

Application Notes and Protocols for Reactions of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key synthetic transformations involving Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate. This versatile building block, featuring a β-ketoester functionality and a protected piperidine ring, is a valuable starting material for the synthesis of a variety of heterocyclic compounds and functionalized piperidine derivatives of interest in medicinal chemistry and drug discovery. The following protocols are based on well-established named reactions and standard reduction procedures, adapted for this specific substrate.

I. Heterocycle Synthesis

The β-ketoester moiety of this compound is an excellent precursor for the construction of various heterocyclic systems through multicomponent reactions.

Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of a β-ketoester, an aldehyde, and a urea or thiourea, typically under acidic catalysis, to produce dihydropyrimidinones (DHPMs). These scaffolds are of significant interest due to their diverse pharmacological activities.

Reaction Scheme:

Caption: Biginelli reaction workflow for synthesizing dihydropyrimidinones.

Experimental Protocol:

-

To a solution of this compound (1.0 mmol, 1.0 eq.) in ethanol (10 mL) in a round-bottom flask, add an aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol, 1.0 eq.) and urea (1.5 mmol, 1.5 eq.).

-

Add a catalytic amount of concentrated hydrochloric acid (3-4 drops).

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with constant stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).

-

Upon completion (typically 4-6 hours), allow the reaction mixture to cool to room temperature.

-

Pour the mixture into ice-cold water (50 mL) with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials.

-

Dry the product under vacuum to obtain the desired dihydropyrimidinone derivative.

Data Presentation:

| Entry | Aldehyde (R) | N-Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Phenyl | Urea | HCl | Ethanol | 5 | 85 |

| 2 | 4-Chlorophenyl | Urea | p-TSA | Acetonitrile | 6 | 82 |

| 3 | Phenyl | Thiourea | HCl | Ethanol | 4 | 90 |

Knorr Pyrazole Synthesis: Formation of Pyrazolones

The Knorr pyrazole synthesis involves the condensation of a β-ketoester with a hydrazine derivative to yield a pyrazole or pyrazolone. This reaction provides a straightforward route to five-membered nitrogen-containing heterocycles.

Reaction Scheme:

Caption: Knorr synthesis for the formation of pyrazolone derivatives.

Experimental Protocol:

-

In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) in glacial acetic acid (5 mL).

-

Add hydrazine hydrate (1.2 mmol, 1.2 eq.) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture at 100°C for 2 hours.

-

Monitor the reaction by TLC (e.g., ethyl acetate/hexane 2:1).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (20 g).

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and dry it under vacuum to yield the pyrazolone product.

Data Presentation:

| Entry | Hydrazine Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Hydrazine Hydrate | Acetic Acid | 100 | 2 | 88 |

| 2 | Phenylhydrazine | Ethanol | Reflux | 3 | 85 |

Hantzsch Pyridine Synthesis: Construction of Dihydropyridines

The Hantzsch pyridine synthesis is a multicomponent reaction that condenses an aldehyde, ammonia (or an ammonia source), and two equivalents of a β-ketoester to form a dihydropyridine. In this case, this compound serves as one of the β-dicarbonyl components.

Reaction Scheme:

Caption: Hantzsch synthesis for dihydropyridine derivatives.

Experimental Protocol:

-

Combine this compound (1.0 mmol, 1.0 eq.), ethyl acetoacetate (1.0 mmol, 1.0 eq.), an aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 mmol, 1.0 eq.), and ammonium acetate (1.2 mmol, 1.2 eq.) in ethanol (15 mL) in a round-bottom flask.

-

Reflux the mixture with stirring for 8-10 hours.

-

Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane 1:2).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate from the solution upon cooling. If not, add cold water to induce precipitation.

-

Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation:

| Entry | Aldehyde | β-Ketoester 2 | Ammonia Source | Solvent | Time (h) | Yield (%) |

| 1 | 4-Nitrobenzaldehyde | Ethyl Acetoacetate | Ammonium Acetate | Ethanol | 8 | 78 |

| 2 | Benzaldehyde | Methyl Acetoacetate | Ammonium Acetate | Methanol | 10 | 75 |

II. Reduction of the Ketone Functionality

The ketone group in this compound can be selectively reduced to the corresponding secondary alcohol, providing access to chiral building blocks. The diastereoselectivity of this reduction can be influenced by the choice of reducing agent and reaction conditions.

Sodium Borohydride Reduction

Sodium borohydride is a mild and selective reducing agent for ketones and aldehydes. It is not expected to reduce the ester functionality under these conditions.

Reaction Scheme:

Caption: Sodium borohydride reduction of the β-ketoester.

Experimental Protocol:

-

Dissolve this compound (1.0 mmol, 1.0 eq.) in methanol (10 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (1.5 mmol, 1.5 eq.) portion-wise to the stirred solution over 10 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 2 hours.

-

Monitor the reaction by TLC (e.g., ethyl acetate/hexane 1:1).

-

Once the starting material is consumed, carefully quench the reaction by the dropwise addition of water (5 mL).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography on silica gel if necessary.

Data Presentation: